molecular formula C14H14F3NO3 B2886958 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034557-55-4

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No. B2886958
CAS RN: 2034557-55-4
M. Wt: 301.265
InChI Key: LPUJAXUXXABSFS-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

This compound serves as a basis for creating diverse and complex bicyclic structures, often used in drug discovery and material science. For instance, the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems via an intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates demonstrates a novel methodology for constructing these bicyclic arrays, showcasing its utility in the selective oxidation of specific carbons within the carbohydrate skeleton (Francisco, Herrera, & Suárez, 2003). Additionally, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes from acetophenone enamides highlights its role in generating advanced building blocks for drug discovery, illustrating the compound's potential in synthesizing conformationally restricted analogues of proline (Druzhenko et al., 2018).

Applications in Drug Discovery

The compound's framework has been explored for creating backbone-constrained γ-amino acid analogues, which are of interest in medicinal chemistry due to their resemblance to gamma-aminobutyric acid (GABA) and their potential as analogues of FDA-approved drugs like baclofen and pregabalin. This research demonstrates the versatility of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold in synthesizing novel pharmaceutical agents with potential therapeutic applications (Garsi et al., 2022).

Contributions to Synthetic Chemistry

The compound is also a precursor in the domino assembly of trifluoromethylated N,O-heterocycles, showcasing a highly efficient method for synthesizing morpholines and previously unknown 1,4-oxazepanes. This highlights the compound's utility in the selective synthesis of heterocyclic systems, crucial for developing new materials and pharmaceuticals (Rulev et al., 2016).

Material Science Applications

In material science, the structure of related compounds has been explored for the design and synthesis of new Schiff base derivatives from amoxicillin, demonstrating the compound's role beyond pharmaceuticals into materials with potential antibacterial and fungicidal activities. This showcases the broader applicability of the bicyclic structure in creating materials with specific biological properties (Al-Masoudi, Mohammad, & Hama, 2015).

properties

IUPAC Name

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)21-11-3-1-9(2-4-11)5-13(19)18-7-12-6-10(18)8-20-12/h1-4,10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJAXUXXABSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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